molecular formula C7H13NO4 B1215747 Calystegin B2

Calystegin B2

Cat. No.: B1215747
M. Wt: 175.18 g/mol
InChI Key: FXFBVZOJVHCEDO-NMACYSKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calystegine B2 is a naturally occurring nortropane alkaloid found in various plants, particularly in the Solanaceae family. It is known for its potent inhibitory effects on glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound has garnered significant interest due to its potential therapeutic applications in treating diseases such as diabetes and lysosomal storage disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calystegine B2 typically involves multiple steps starting from carbohydrate derivatives. One notable method is the intramolecular Nozaki–Hiyama–Kishi reaction, which constructs the cycloheptanone core of the molecule. This reaction involves the use of a Z-vinyl iodide and an aldehyde, derived from carbohydrate starting materials, to form the desired product . Another method includes the use of ultrasound-assisted zinc-mediated tandem ring opening followed by ring closure metathesis .

Industrial Production Methods

Industrial production of Calystegine B2 is not well-documented, likely due to its complex synthesis and the specificity of its applications. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Calystegine B2 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can alter the nitrogenous bicyclic structure.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2R,3R,4S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol

InChI

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3?,4-,5+,6+,7?/m0/s1

InChI Key

FXFBVZOJVHCEDO-NMACYSKISA-N

SMILES

C1CC2(C(C(C(C1N2)O)O)O)O

Isomeric SMILES

C1CC2([C@@H]([C@@H]([C@H](C1N2)O)O)O)O

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)O

Synonyms

1,2,3,4-tetrahydroxy-nor-tropane
calystegine B(2)
calystegine B(3)
calystegine B(4)
calystegine B2
calystegine B3
calystegine B4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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